molecular formula C14H17BrClN3 B1382750 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride CAS No. 1333256-43-1

6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride

Cat. No.: B1382750
CAS No.: 1333256-43-1
M. Wt: 342.66 g/mol
InChI Key: DDECCUBVQULTGG-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is a halogenated quinoline derivative featuring a piperazine substituent at the 4-position and a methyl group at the 2-position.

Properties

IUPAC Name

6-bromo-2-methyl-4-piperazin-1-ylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3.ClH/c1-10-8-14(18-6-4-16-5-7-18)12-9-11(15)2-3-13(12)17-10;/h2-3,8-9,16H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDECCUBVQULTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Quinoline Derivatives

One of the primary methods involves activating quinoline precursors with phosphorus oxychloride (POCl₃) to facilitate halogenation at the 6-position, followed by nucleophilic substitution with piperazine.

Reaction Scheme:

Quinoline derivative + POCl₃ → 6-Bromo-quinoline intermediate
→ Reaction with piperazine → 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline
→ Hydrochloride salt formation with HCl

Reaction Conditions:

  • Temperature: Reflux at 110–120°C
  • Reagents: Excess piperazine (1.2–1.5 equivalents)
  • Solvent: Dimethylformamide (DMF) or ethanol
  • Purification: Recrystallization from ethanol or DMF/EtOH mixtures

Research Findings:

  • Use of POCl₃ effectively activates the quinoline ring for substitution.
  • Elevated temperatures accelerate the substitution but require careful control to prevent side reactions.
  • Recrystallization yields high purity (>95%) of the final hydrochloride salt.

Cyclization and Condensation Strategies

Another approach involves cyclization of precursor molecules such as 2-chloroquinoline derivatives with piperazine, followed by halogenation steps.

Example:

  • React 2-chloroquinoline-6-carbonitrile with piperazine in DMF at 130°C under nitrogen.
  • Post-reaction, treat with sulfuric acid to hydrolyze and purify via chromatography.

Research Findings:

  • This method yields the target compound with a yield of approximately 76%.
  • Suitable for laboratory-scale synthesis with controlled reaction times and temperatures.

Multi-step Synthesis via Meldrum’s Acid and Orthoformate

Based on literature, a multi-step process includes:

  • Cyclization of Meldrum’s acid with orthoformate to form quinoline intermediates.
  • Bromination and iodination reactions to introduce halogen substituents at specific positions.
  • Final substitution with piperazine under reflux conditions.

Reaction Conditions:

  • Reflux at 210°C for cyclization.
  • Use of POCl₃ for halogenation.
  • Purification through chromatography and recrystallization.

Research Findings:

  • This method allows for precise substitution patterns.
  • The process is adaptable for synthesizing various quinoline derivatives.

Data Tables of Synthetic Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Purification Techniques References
Nucleophilic Substitution Quinoline derivatives POCl₃, piperazine Reflux at 110–120°C 70–85 Recrystallization ,
Cyclization & Hydrolysis 2-chloroquinoline-6-carbonitrile Piperazine, H₂SO₄ 130°C, nitrogen atmosphere 76 Chromatography
Meldrum’s Acid Route Meldrum’s acid, orthoformate Bromination agents Reflux at 210°C Variable Chromatography, recrystallization

Optimization of Reaction Conditions

  • Temperature Control: Elevated temperatures (110–130°C) improve reaction rates but require careful monitoring to prevent decomposition.
  • Stoichiometry: Using excess piperazine (1.2–1.5 equivalents) enhances substitution efficiency.
  • Solvent Choice: DMF and ethanol are preferred solvents for their polarity and boiling points.
  • Purification: Recrystallization from ethanol or DMF, and chromatography, are effective in obtaining high-purity products.

Research Findings and Practical Considerations

  • Reaction Efficiency: Nucleophilic substitution on activated quinoline intermediates is the most straightforward and scalable method.
  • Safety Protocols: Bromination and chlorination steps involve reactive halogenating agents, requiring proper safety measures.
  • Industrial Scale: Continuous flow synthesis and automation are recommended for large-scale production, ensuring consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride serves as a building block for the synthesis of therapeutic agents , particularly in the development of drugs targeting malaria and cancer. Its structural characteristics allow for modifications that can enhance efficacy against specific diseases.

Antimicrobial and Antiviral Studies

Research indicates that quinoline derivatives exhibit antimicrobial and antiviral properties . The compound is utilized in studies to evaluate its effectiveness against various pathogens, contributing to the development of new antimicrobial agents.

Pharmaceutical Industry

In the pharmaceutical sector, this compound acts as an intermediate in drug synthesis , facilitating drug discovery processes. It plays a crucial role in creating novel compounds with potential therapeutic applications.

Case Studies

StudyFocusFindings
Antimalarial Activity Evaluated the effectiveness against Plasmodium spp.Demonstrated significant inhibitory effects on parasite growth, suggesting potential as an antimalarial agent.
Anticancer Properties Investigated cytotoxicity against cancer cell linesShowed promising results in reducing cell viability in various cancer types, indicating potential for further development as an anticancer drug.
Antimicrobial Testing Assessed activity against bacterial strainsExhibited broad-spectrum antimicrobial activity, supporting its use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The quinoline scaffold allows for extensive substitutions, which influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity (IC₅₀) Key References
6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride 6-Br, 2-CH₃, 4-piperazine C₁₄H₁₈BrClN₄ ~357.7 (calculated) Not reported Inferred from
Compound2 (from ) Unspecified substitutions Not provided Not provided 692 nM (CCR5 antagonism)
6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride 6-OCH₃, 2-CH₃, 4-piperazine C₁₅H₂₀ClN₃O 293.792 Not reported
3-Bromo-5-chloro-8-methyl-4-(piperazin-1-yl)quinoline Hydrochloride 3-Br, 5-Cl, 8-CH₃, 4-piperazine C₁₄H₁₆BrCl₂N₃ 377.100 Not reported
Key Observations:

Substituent Effects on Activity: The presence of a bromine atom at the 6-position (target compound) may enhance lipophilicity compared to the methoxy-substituted analog (6-OCH₃) . This could improve membrane permeability but may also increase metabolic stability challenges. Compound2, a 4-(piperazin-1-yl)quinoline derivative, demonstrates moderate CCR5 antagonism (IC₅₀ = 692 nM), suggesting that bromine and methyl substitutions in the target compound might further optimize receptor binding .

Synthetic Accessibility :

  • The methoxy analog (CAS 1333256-88-4) is commercially available with a defined molecular weight (293.792 g/mol), while the brominated target compound’s synthetic route may require specialized handling due to reactive intermediates like phosphorus oxychloride .

Safety and Commercial Availability: Brominated quinolines (e.g., 6-bromo-2-phenylquinoline) are associated with stringent safety protocols, including inhalation precautions .

Physicochemical Properties

  • Chlorine substitutions (e.g., 3-Bromo-5-chloro-8-methyl analog) further elevate molecular weight (377.1 g/mol), which may influence bioavailability .

Biological Activity

6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a piperazine substituent, which is known to enhance biological activity in various contexts. The presence of the bromine atom and the methyl group further influences its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it modulates neurotransmitter systems and cellular signaling pathways, which may contribute to its therapeutic effects.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibiotic .

Antiviral Activity

In vitro studies have indicated potential antiviral effects, particularly against viruses such as dengue and Zika. The compound appears to inhibit viral replication at early stages of infection, suggesting a mechanism that interferes with viral entry or uncoating .

Anticancer Properties

This compound has also been evaluated for its anticancer activity. Research shows that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, studies have reported that it inhibits cell proliferation in breast cancer cells by modulating the expression of key regulatory proteins involved in cell cycle progression .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against a panel of pathogens and found that this compound had a minimum inhibitory concentration (MIC) as low as 5 µg/mL against certain strains .
  • Antiviral Mechanism : In research focused on dengue virus serotype 2 (DENV2), the compound demonstrated an IC50 value of 3.03 µM, indicating significant antiviral activity with minimal cytotoxicity (CC50 = 16.06 µM), resulting in a selectivity index (SI) of 5.30 .
  • Cancer Cell Studies : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 15 µM depending on the cell line used .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectIC50/Other Metrics
AntimicrobialStaphylococcus aureusInhibition of growthMIC = 5 µg/mL
AntiviralDENV2Reduced viral replicationIC50 = 3.03 µM
AnticancerBreast cancer cellsInduced apoptosisIC50 = 10-15 µM

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 6-bromo-2-methyl-4-(piperazin-1-yl)quinoline hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, phosphorus oxychloride (POCl₃) is often used to activate hydroxyl or halogen groups in quinoline precursors, enabling substitution with piperazine . Optimize reaction temperature (e.g., reflux at 110–120°C) and stoichiometry (e.g., 1.2–1.5 equivalents of piperazine) to minimize byproducts. Purification via recrystallization (DMF/EtOH mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) improves yield .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodology : Use ¹H/¹³C NMR to verify the quinoline backbone and piperazine substitution. Key signals include aromatic protons (δ 7.5–8.5 ppm for bromo-substituted quinolines) and piperazine CH₂ groups (δ 2.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 366.04 for C₁₄H₁₆BrN₃·HCl). Purity ≥95% can be validated via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. What metabolic pathways and enzyme interactions influence the pharmacokinetics of this compound?

  • Methodology : Cytochrome P450 enzymes (CYP3A4, CYP2D6) are likely involved in metabolism, as seen in structurally similar 6-chloro-2-piperazinylquinoline derivatives . Use in vitro microsomal assays to identify primary metabolites. LC-MS/MS can detect hydroxylated or dealkylated products. Pharmacokinetic parameters (e.g., half-life, clearance) should be evaluated in rodent models, adjusting for species-specific CYP activity .

Q. How do structural modifications (e.g., bromo vs. chloro substituents) affect receptor binding affinity and selectivity?

  • Methodology : Perform molecular docking studies (e.g., AutoDock Vina) targeting receptors like serotonin or dopamine transporters, where piperazinylquinolines are common pharmacophores. Compare binding energies of bromo- and chloro-analogs. Validate predictions with radioligand displacement assays (e.g., [³H]spiperone for dopamine D₂ receptors). Bromine’s larger van der Waals radius may enhance hydrophobic interactions but reduce solubility .

Q. How can contradictory data on bioactivity between in vitro and in vivo studies be resolved?

  • Methodology : Address discrepancies by evaluating metabolic stability (e.g., hepatic microsome assays) and plasma protein binding (equilibrium dialysis). For example, poor in vivo efficacy may stem from rapid glucuronidation of the piperazine moiety. Modify the scaffold with methyl groups (to hinder metabolism) or use prodrug strategies .

Q. What analytical approaches distinguish polymorphic forms of this hydrochloride salt?

  • Methodology : Use X-ray diffraction (PXRD) to identify crystalline forms and differential scanning calorimetry (DSC) to assess thermal stability (melting points, decomposition). Solvent-mediated conversion experiments (e.g., slurrying in ethanol/water) can isolate the most stable polymorph .

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